AkaLumine hydrochloride

Bioluminescence Imaging In Vivo Imaging Near-Infrared

AkaLumine hydrochloride (also known as TokeOni) is a synthetic luciferin analog and substrate for firefly luciferase (Fluc). It is an open-ring analog of CycLuc1, designed to overcome the limited tissue penetration of conventional D-luciferin by emitting bioluminescence in the near-infrared (NIR) spectrum (λmax = 677 nm).

Molecular Formula C16H19ClN2O2S
Molecular Weight 338.9 g/mol
Cat. No. B10788811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkaLumine hydrochloride
Molecular FormulaC16H19ClN2O2S
Molecular Weight338.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O.Cl
InChIInChI=1S/C16H18N2O2S.ClH/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20;/h3-10,14H,11H2,1-2H3,(H,19,20);1H/b5-3+,6-4+;/t14-;/m1./s1
InChIKeyPZCNKVAGZCXXHX-SSRSOBHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AkaLumine Hydrochloride: A Near-Infrared Luciferin Analog for Enhanced Bioluminescence Imaging


AkaLumine hydrochloride (also known as TokeOni) is a synthetic luciferin analog and substrate for firefly luciferase (Fluc). It is an open-ring analog of CycLuc1, designed to overcome the limited tissue penetration of conventional D-luciferin by emitting bioluminescence in the near-infrared (NIR) spectrum (λmax = 677 nm) [1]. This red-shifted emission falls within the 'optical window' where absorption by hemoglobin and water is minimal, enabling significantly deeper and more sensitive in vivo imaging . It is supplied as a hydrochloride salt to enhance aqueous solubility, a critical improvement over the poorly soluble free base form .

Why AkaLumine Hydrochloride Cannot Be Simply Substituted by Other Luciferin Analogs


The performance of bioluminescence imaging (BLI) is highly dependent on the specific luciferin substrate used. Simply substituting AkaLumine hydrochloride with another luciferin analog like D-luciferin or CycLuc1 will lead to significantly different, and often suboptimal, experimental outcomes. These differences are quantifiable: D-luciferin emits at 562 nm, a wavelength heavily absorbed by tissue, while CycLuc1 (604 nm) provides an intermediate shift but still falls short of the near-infrared penetration achieved by AkaLumine hydrochloride [1]. Furthermore, AkaLumine hydrochloride's unique chemical structure as a hydrochloride salt dramatically improves its aqueous solubility (>10 mg/mL) compared to its own free base (0.2 mg/mL) and other analogs, which directly impacts its practical utility in in vivo experiments . The following quantitative evidence demonstrates the specific, measurable advantages of AkaLumine hydrochloride over its closest comparators, providing a clear basis for scientific selection.

Quantitative Comparative Evidence for Selecting AkaLumine Hydrochloride Over Analogs


Superior Near-Infrared Emission and Tissue Penetration Compared to D-Luciferin and CycLuc1

AkaLumine hydrochloride (AkaLumine-HCl) emits bioluminescence at a peak wavelength of 677 nm in reaction with native firefly luciferase, a significant red-shift compared to D-luciferin (562 nm) and CycLuc1 (604 nm) [1]. This NIR emission enables superior penetration through biological tissue. In a standardized tissue phantom assay using 4-mm and 8-mm thick beef slices, AkaLumine-HCl bioluminescence demonstrated 5-fold and 8.3-fold higher penetration than D-luciferin, respectively, and 3.7-fold and 6.7-fold higher penetration than CycLuc1 [1].

Bioluminescence Imaging In Vivo Imaging Near-Infrared

Enhanced In Vivo Detection Sensitivity for Lung Metastases Over D-Luciferin and CycLuc1

In a mouse model of lung metastasis, the in vivo bioluminescence signal from disseminated cancer cells was significantly higher with AkaLumine hydrochloride. Compared to D-luciferin administration, the signal was 8.1-fold higher [1]. In a direct comparison with the synthetic analog CycLuc1, AkaLumine hydrochloride provided a 3.3-fold increase in detection sensitivity for disseminated lung cancer cells [1]. In a crossover experiment using the same mice, the signal was approximately fourfold higher with AkaLumine hydrochloride compared to CycLuc1 [1].

Metastasis Research Cancer Imaging Lung Cancer

Superior Signal Strength in Subcutaneous Tumor Models Compared to D-Luciferin

In a subcutaneous tumor model, AkaLumine hydrochloride generated a significantly stronger bioluminescence signal than D-luciferin. Following injection of a 1 mM substrate, the signals produced by AkaLumine-HCl were more than 40-fold higher than those of D-luciferin [1]. This enhancement brings its performance in this model to a level comparable with CycLuc1, but with the additional benefit of NIR emission for deeper applications [1].

Oncology Subcutaneous Tumor Model Bioluminescence Imaging

Enhanced Aqueous Solubility Over Free Base AkaLumine for Practical In Vivo Use

AkaLumine hydrochloride (AkaLumine-HCl) is specifically formulated as a hydrochloride salt to address the poor aqueous solubility of the AkaLumine free base. This formulation achieves a solubility of >10 mg/mL in water, compared to just 0.2 mg/mL for the HCl-free form . It can be dissolved in sterile water up to a concentration of 40 mM , facilitating the preparation of injectable solutions for in vivo experiments.

Drug Formulation In Vivo Imaging Solubility

High Enantiomeric Purity (100% ee) Ensured by Validated Manufacturing Process

The biological activity of luciferin analogs is dependent on the D-configuration; the L-configuration is inhibitory. A patented manufacturing process for AkaLumine hydrochloride has been developed that yields the product with an enantiomeric excess (ee) of 100%, eliminating the need for difficult chiral separations [1]. This ensures that every batch provides the maximal possible bioluminescent signal, as the presence of any L-enantiomer would diminish performance [1].

Analytical Chemistry Quality Control Stereochemistry

Optimal Application Scenarios for AkaLumine Hydrochloride Based on Quantitative Evidence


Non-Invasive Imaging of Deep-Seated Tumors and Metastases in Preclinical Cancer Models

For researchers tracking tumor growth or metastasis in internal organs (e.g., lung, liver, bone) in mouse models. The 677 nm NIR emission and the demonstrated 8.1-fold signal increase over D-luciferin in lung metastasis models [1] directly translate to the ability to detect smaller tumor burdens and monitor disease progression earlier and with greater statistical confidence than with conventional substrates.

High-Sensitivity Monitoring of Cell Trafficking and Engraftment

For studies involving the adoptive transfer of luciferase-expressing cells (e.g., immune cells, stem cells) and monitoring their homing and persistence in deep tissues. The >40-fold higher signal in subcutaneous models [1] and 3.3- to 4-fold advantage over CycLuc1 in deep tissues [1] ensures that even a small number of transplanted cells can be reliably tracked, which is critical for evaluating cell-based therapies.

Longitudinal Studies Requiring Repeated, Reliable In Vivo Imaging

For experiments requiring repeated imaging sessions over weeks or months. The enhanced aqueous solubility (>10 mg/mL) of AkaLumine hydrochloride allows for the reliable preparation of injectable doses, minimizing variability due to precipitation. Combined with the assayed 100% enantiomeric purity [2], this ensures consistent and maximal signal output across time points, reducing the number of animals needed to achieve statistical power.

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